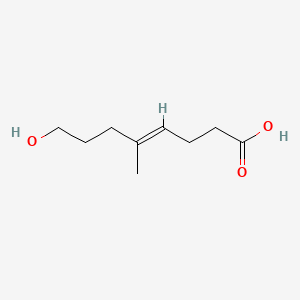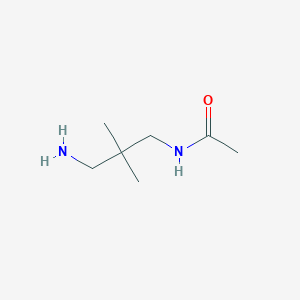
N-(3-amino-2,2-dimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-2,2-dimethylpropyl)acetamide is a chemical compound with the molecular formula C7H16N2O. It is known for its role as a selective and competitive antagonist of the P2X7 purinergic receptor, which is involved in various physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethylpropyl)acetamide typically involves the reaction of 3-amino-2,2-dimethylpropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-amino-2,2-dimethylpropanol+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-2,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3-amino-2,2-dimethylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in modulating the P2X7 receptor, which is involved in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as neuropathic pain and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
N-(3-amino-2,2-dimethylpropyl)acetamide exerts its effects by selectively binding to and antagonizing the P2X7 purinergic receptor. This receptor is involved in the regulation of intracellular calcium levels and the release of proinflammatory cytokines such as interleukin-1β (IL-1β). By blocking the receptor, the compound can reduce inflammation and modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide: Another P2X7 receptor antagonist with similar properties.
A-740003: A well-known P2X7 receptor antagonist with a similar mechanism of action
Uniqueness
N-(3-amino-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which allows for selective and potent antagonism of the P2X7 receptor. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
N-(3-amino-2,2-dimethylpropyl)acetamide |
InChI |
InChI=1S/C7H16N2O/c1-6(10)9-5-7(2,3)4-8/h4-5,8H2,1-3H3,(H,9,10) |
Clave InChI |
JRDDSVCKIHBGHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


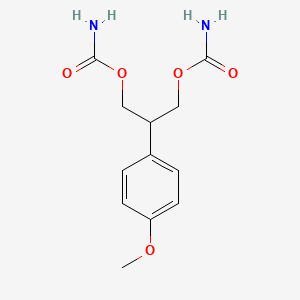
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
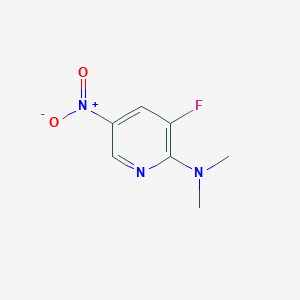
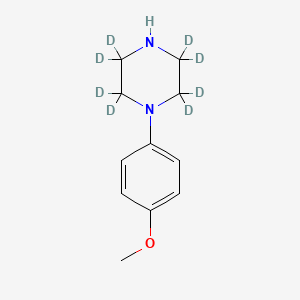
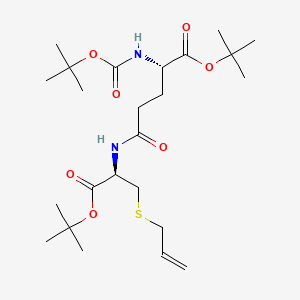

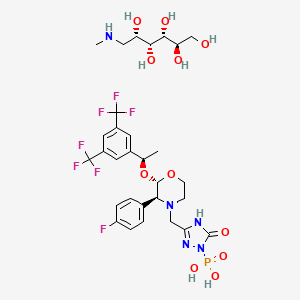
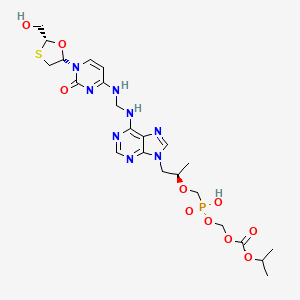

![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)

